1-Octyl-4-[(4-octylphenoxy)methyl]benzene
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Overview
Description
1-Octyl-4-[(4-octylphenoxy)methyl]benzene is an organic compound with the molecular formula C30H46O It is a derivative of benzene, characterized by the presence of octyl groups and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-4-[(4-octylphenoxy)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Octyl-4-[(4-octylphenoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution is common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Octyl-4-[(4-octylphenoxy)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octyl-4-[(4-octylphenoxy)methyl]benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The octyl groups enhance its lipophilicity, allowing it to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Octyl-4-methylbenzene: Similar structure but lacks the phenoxy methyl group.
4-Octylphenol: Contains the phenol group but lacks the additional octyl group on the benzene ring.
1-Octyl-4-[(4-octylphenyl)methoxy]benzene: Similar structure but with different substituents.
Uniqueness
1-Octyl-4-[(4-octylphenoxy)methyl]benzene is unique due to the presence of both octyl groups and the phenoxy methyl group, which confer distinct physical and chemical properties. These structural features enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications .
Properties
CAS No. |
133928-25-3 |
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Molecular Formula |
C29H44O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-octyl-4-[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C29H44O/c1-3-5-7-9-11-13-15-26-17-19-28(20-18-26)25-30-29-23-21-27(22-24-29)16-14-12-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3 |
InChI Key |
GZZKBLMJTJOMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCCCCC |
Origin of Product |
United States |
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